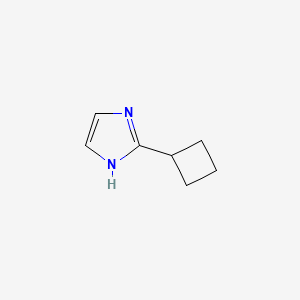

2-环丁基-1H-咪唑

描述

“2-Cyclobutyl-1H-imidazole” is a chemical compound with the molecular formula C7H10N2 . It is a derivative of imidazole, a heterocyclic compound that plays an important role in biological processes .

Synthesis Analysis

Imidazole, the parent compound of “2-Cyclobutyl-1H-imidazole”, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis method, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are also other methods for the synthesis of substituted imidazoles, such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .

Molecular Structure Analysis

The molecular structure of “2-Cyclobutyl-1H-imidazole” consists of a cyclobutyl group attached to the 2-position of an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .

科学研究应用

合成和前体应用

- 抗病毒核苷合成:2-环丁基-1H-咪唑衍生物被合成用作抗病毒嘌呤核苷的前体 (Booth & Eastwood, 1993)。

生物和药用应用

- 与生物分子结合:咪唑衍生物,如2-环丁基-1H-咪唑,由于其富电子特性,表现出与各种酶、蛋白质和受体结合的能力 (Alghamdi et al., 2021)。

- 抗微生物特性:包括2-环丁基-1H-咪唑变体在内的咪唑化合物表现出抗微生物活性,使它们在新型抗微生物剂的开发中具有价值 (Narwal et al., 2012)。

- 抗癌活性:一些咪唑衍生物对人类肿瘤细胞系显示出细胞毒活性,表明它们在癌症治疗中具有潜在应用 (Bellina et al., 2005)。

化学和工业应用

- 化学合成:基于咪唑的化合物,包括从2-环丁基-1H-咪唑衍生的化合物,由于其独特的结构特征,在各种化学合成过程中被使用 (Zhang et al., 2014)。

- 诊断剂和病理探针的开发:这些化合物也被用于诊断和作为病理探针的应用,突显了它们在药物化学中的多功能性 (Zhang et al., 2014)。

安全和危害

The safety data sheet for imidazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

未来方向

Recent advances in the regiocontrolled synthesis of substituted imidazoles suggest that these heterocycles are key components to functional molecules that are used in a variety of everyday applications . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

作用机制

Target of Action

2-Cyclobutyl-1H-imidazole is a compound that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that play crucial roles in the regulation of the cell cycle in vertebrates . They are highly homologous and contain a conserved catalytic core .

Mode of Action

The compound inhibits the dimerization, and hence the enzymatic activity of human, primate, and murine iNOS and nNOS . The IC(50) values range from 50-400 nM, with marked selectivity against endothelial nitric-oxide synthase (IC(50) >15,000 nM) .

Biochemical Pathways

The imidazole group is a key component of functional molecules used in a variety of applications . The imidazole moiety of histidine and purines are synthesized by different, non-homologous enzymes . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both routes but used only in purine biosynthesis .

Pharmacokinetics

It has been suggested that the compound has ideal drug-like properties, including excellent rodent and primate pharmacokinetics .

Result of Action

It has been suggested that the compound’s higher potency and selectivity are due to its interaction with the cdk binding pocket .

Action Environment

It is known that the synthesis of imidazoles can be influenced by various factors, including reaction temperature, amount of catalyst, and type of solvent .

属性

IUPAC Name |

2-cyclobutyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6(3-1)7-8-4-5-9-7/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOAXNNBTQYBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20706259 | |

| Record name | 2-Cyclobutyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20706259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89943-00-0 | |

| Record name | 2-Cyclobutyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20706259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)

![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)

![Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B1422645.png)

![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)

![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)